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molecular formula C8H9ClN2 B180116 2-Chloro-5,6,7,8-tetrahydroquinoxaline CAS No. 155535-20-9

2-Chloro-5,6,7,8-tetrahydroquinoxaline

Cat. No. B180116
M. Wt: 168.62 g/mol
InChI Key: OEWAJIAOXWOCTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05306819

Procedure details

A solution of 5,6,7,8-tetrahydroquinoxalin-2-one (1.01 g, 0.0067 mol) in excess POCl3 (20 mL) was refluxed for 19 h under an atmosphere of dry nitrogen. The crude reaction mixture was then concentrated under reduced pressure and diluted with about 50 mL of hexanes/ethanol (1:1). After bringing the solution to 0° C., concentrated NH4OH (aq.) was added slowly to the stirring mixture until a pH of 7-8 was attained. The mixture was extracted (4×) with hexanes, and the combined oganic portions were dried (Na2SO4) and filtered. The hexanes solution was heated for 10 minutes with activated charcoal and filtered through 2 inches of silica gel (EtOAc/hexanes eluent). Evaporation of the solvents under reduced pressure yielded 2-chloro-5,6,7,8-tetrahydroquinoxaline as a pale yellow oil.
Quantity
1.01 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[C:10]2[CH2:9][CH2:8][CH2:7][CH2:6][C:5]=2[N:4]=[CH:3][C:2]1=O.O=P(Cl)(Cl)[Cl:14]>>[Cl:14][C:2]1[CH:3]=[N:4][C:5]2[CH2:6][CH2:7][CH2:8][CH2:9][C:10]=2[N:1]=1

Inputs

Step One
Name
Quantity
1.01 g
Type
reactant
Smiles
N1C(C=NC=2CCCCC12)=O
Name
Quantity
20 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
was then concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
diluted with about 50 mL of hexanes/ethanol (1:1)
CUSTOM
Type
CUSTOM
Details
to 0° C.
ADDITION
Type
ADDITION
Details
concentrated NH4OH (aq.) was added slowly to the stirring mixture until a pH of 7-8
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted (4×) with hexanes
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined oganic portions were dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
TEMPERATURE
Type
TEMPERATURE
Details
The hexanes solution was heated for 10 minutes with activated charcoal
Duration
10 min
FILTRATION
Type
FILTRATION
Details
filtered through 2 inches of silica gel (EtOAc/hexanes eluent)
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvents under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=2CCCCC2N=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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